2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride

描述

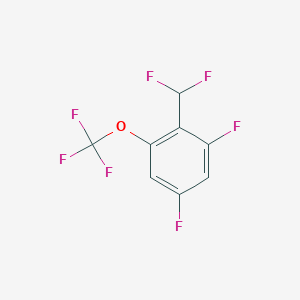

2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride is a fluorinated aromatic compound characterized by a benzodifluoride core with fluorine atoms at the 2- and 4-positions and a trifluoromethoxy (-OCF₃) group at the 6-position. This structural arrangement confers unique electronic and physicochemical properties, including strong electron-withdrawing effects and enhanced lipophilicity, which are critical in medicinal chemistry and materials science . The trifluoromethoxy group, in particular, is known to improve metabolic stability and bioavailability in drug candidates, while the difluoro substitutions modulate ring electronics and steric profiles .

属性

IUPAC Name |

2-(difluoromethyl)-1,5-difluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7O/c9-3-1-4(10)6(7(11)12)5(2-3)16-8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVDEDHRQQADIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)C(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination of Aromatic Precursors

Methodology Overview:

The initial step involves selective chlorination of aromatic compounds such as benzodioxol derivatives or related aromatic ethers at the alpha position relative to oxygen. This is achieved via radical chlorination using gaseous chlorine in the presence of radical initiators (e.g., UV light) and specific solvents to control regioselectivity and suppress side reactions.

Key Conditions & Solvent Choice:

- Temperature: 130°C to reflux temperature (which varies depending on solvent boiling point)

- Solvent: Dichlorobenzotrifluoride (preferred), such as 3,4-dichlorobenzotrifluoride or 2,4-dichlorobenzotrifluoride, owing to their high boiling points and thermal stability.

- Reaction Time: 2–8 hours, monitored via gas chromatography.

- Concentration: 20–60 wt% substrate relative to solvent, typically around 50 wt%.

- Use of dichlorobenzotrifluorides enhances selectivity and yield by enabling higher reaction temperatures, which suppress by-product formation.

- Radical chlorination proceeds efficiently under UV irradiation, favoring substitution at the alpha position.

| Parameter | Typical Range | Reference |

|---|---|---|

| Temperature | 130°C – Reflux | , |

| Solvent | 3,4-dichlorobenzotrifluoride | , |

| Reaction Time | 2–8 hours | , |

| Substrate Concentration | ~50 wt% | , |

Fluorination via Halogen Exchange

Methodology Overview:

The chlorinated intermediate undergoes halogen exchange with hydrofluoric acid (HF) to introduce fluorine atoms at the desired positions. This step is critical for achieving the fluorinated aromatic structure.

- Reaction Temperature: -10°C to room temperature, with particular emphasis on 0–5°C to control exothermicity.

- HF Addition: Excess HF (at least 100% molar excess) is added gradually in portions, with gaseous HCl vented continuously.

- Reaction Time: Until HCl evolution ceases, typically monitored via pressure stabilization.

- Reaction Environment: Conducted in solvents such as dichlorobenzotrifluorides to facilitate thermal management and reaction control.

- The use of solvents during fluorination improves control over exothermic reactions and enhances overall yield.

- Excess HF ensures complete fluorination and simplifies metering, reducing side reactions.

| Parameter | Typical Range | Reference |

|---|---|---|

| Temperature | -10°C to +5°C | , |

| HF Excess | ≥100 mol% | , |

| Addition Mode | Portion-wise | , |

| Duration | Until HCl stabilization | , |

- Overall yields exceeding 80%

- Purity >99%, confirmed via gas chromatography

Isolation and Purification

Methodology:

Post-fluorination, excess HF is evaporated by gradually raising the temperature (typically 30–50°C), and the final product is purified through distillation or rectification to remove residual impurities and unreacted starting materials.

- Distillation is preferred for high-purity isolation.

- No intermediate isolation of chlorinated derivatives is necessary, simplifying process flow and reducing degradation risks.

- The process yields high-purity products (>99.9%) with minimal by-products, suitable for industrial applications.

- The integrated process reduces waste and enhances process efficiency.

| Step | Technique | Reference |

|---|---|---|

| Final Purification | Distillation | , |

| Purity Level | >99.9% | , |

Industrial Process Optimization & Data Summary

科学研究应用

Organic Synthesis

2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride serves as a versatile building block in organic synthesis. Its fluorinated nature allows for the creation of complex organic molecules, which are essential in the development of pharmaceuticals and agrochemicals. The compound can participate in various reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it valuable for synthesizing new compounds with tailored properties.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new carbon bonds. |

| Electrophilic Aromatic Substitution | Introduces new substituents onto the aromatic ring. |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities, particularly as antimicrobial and anticancer agents. The compound's fluorinated structure enhances its metabolic stability and bioavailability, making it an attractive candidate for drug development.

- Case Study : A study on fluorinated triazolotriazines demonstrated that similar fluorinated compounds can inhibit c-Met kinase activity with high potency (IC50 values as low as 0.24 nM) . This suggests that this compound could be explored for similar therapeutic effects.

Materials Science

In materials science, this compound is utilized in the design of novel materials with specific electronic or optical properties. Its unique chemical structure allows for the development of advanced materials such as liquid crystals and polymers with enhanced performance characteristics.

| Material Type | Application |

|---|---|

| Liquid Crystals | Used in display technologies due to their tunable optical properties. |

| Polymers | Development of high-performance coatings and adhesives. |

作用机制

The mechanism by which 2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride exerts its effects is largely dependent on its interaction with molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or modulation of enzyme activity, receptor binding, or alteration of cellular pathways.

相似化合物的比较

Substituent Effects on Electronic and Physicochemical Properties

The compound’s distinctiveness arises from the synergistic effects of its substituents. Below is a comparative analysis with key analogs:

*log P values are estimated based on group contributions.

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) exhibits stronger electron withdrawal than methoxy (-OCH₃) or chloro (-Cl) groups, polarizing the aromatic ring and directing electrophilic substitution to specific positions .

- Chlorine substitutions (e.g., in dichloro analogs) further elevate log P but may compromise metabolic stability .

生物活性

2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride, a fluorinated organic compound, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent studies and literature.

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C8H2F5O

- CAS Number : 1806333-71-0

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available fluorinated benzene derivatives.

- Reagents and Conditions : Common reagents include trifluoromethanol and difluorobenzene under controlled temperature and pressure conditions.

- Yield Optimization : Reaction conditions are optimized for yield and purity through techniques such as solvent selection and reaction time adjustments.

Biological Activity

Recent studies have focused on the biological activity of this compound, particularly its interactions with various biological targets.

The mechanism of action involves the modulation of enzyme activity and receptor binding. The presence of multiple fluorine atoms contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes.

Case Studies

-

Antimicrobial Activity : A study reported that this compound exhibited significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Pseudomonas aeruginosa 64 -

Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound had a dose-dependent effect on various cancer cell lines, including breast and lung cancer cells. The IC50 values were calculated as follows:

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 10 A549 (Lung Cancer) 15

Research Findings

A significant body of research has explored the interactions of this compound with specific biomolecules:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to potential therapeutic applications in metabolic disorders.

- Receptor Modulation : Preliminary studies indicate that it may act as a modulator for specific G-protein coupled receptors (GPCRs), suggesting a role in signaling pathways relevant to drug design.

常见问题

Q. What are the common synthetic strategies for introducing trifluoromethoxy groups into aromatic systems, and how are they applied to 2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride?

The trifluoromethoxy group is typically introduced via nucleophilic trifluoromethoxylation or oxidative desulfurization-fluorination methods. For aromatic systems like this compound, late-stage functionalization using silver-mediated trifluoromethoxylation or copper-catalyzed cross-coupling is effective. Key challenges include avoiding competing fluorination side reactions and ensuring regioselectivity. Pre-functionalized intermediates (e.g., boronic acids or halides) are often employed to streamline synthesis .

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming fluorine substitution patterns and aromatic proton environments. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>97% as per industrial standards). X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. What safety precautions are necessary when handling this compound in the laboratory?

This compound may decompose under heat or oxidation to release toxic gases (e.g., hydrogen fluoride, carbon monoxide). Use personal protective equipment (PPE), including fluoropolymer-coated gloves and fume hoods. Store in refrigerated, inert environments to prevent degradation. Emergency protocols should include calcium gluconate gel for HF exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can map electron density distribution, highlighting the electrophilic character of fluorine-substituted positions. For example, the trifluoromethoxy group’s strong electron-withdrawing effect directs nucleophilic attack to specific sites. Solvent effects and transition-state modeling further refine reaction feasibility and regioselectivity .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound in in vivo models?

In pharmacological studies (e.g., anti-ulcer efficacy), use dose-response assays (e.g., 15–30 mg/kg in rodent models) with controls for gastric mucosal integrity (e.g., esomeprazole). Histopathological analysis and molecular markers (TNF-α, IL-6, mucin levels) quantify therapeutic effects. Ensure randomization and blinded scoring to mitigate bias .

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches of this compound?

Batch variations may arise from residual solvents or regioisomeric impurities. Use 2D NMR (COSY, NOESY) to distinguish positional isomers. Compare ¹⁹F NMR chemical shifts with reference standards. If purity conflicts persist, employ preparative HPLC or recrystallization to isolate the target compound .

Q. What strategies optimize the stability of this compound in aqueous formulations for drug delivery studies?

Stabilize via lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in liposomes. Monitor degradation kinetics using accelerated stability testing (40°C/75% RH). Adjust pH to avoid hydrolysis (optimal range: 6–8). LC-MS tracks decomposition products like difluoromethoxy derivatives .

Methodological Notes

- Synthetic Optimization : Use kinetic isotopic effects (KIE) studies to identify rate-determining steps in trifluoromethoxy group installation .

- Toxicological Profiling : Combine Ames tests and micronucleus assays to assess genotoxicity, leveraging structural analogs (e.g., 2,3-Dichloro-6-(trifluoromethoxy) quinoxaline) for predictive insights .

- Data Reproducibility : Cross-validate analytical results with independent labs, especially for fluorine-containing compounds prone to batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。